molecular formula C6H13NO2 B095048 N,N-Dimethyl-1,3-dioxan-2-amine CAS No. 19449-32-2

N,N-Dimethyl-1,3-dioxan-2-amine

Cat. No. B095048
CAS RN: 19449-32-2
M. Wt: 131.17 g/mol
InChI Key: SSGCBTSVDLLNIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-1,3-dioxan-2-amine, also known as DMDOA, is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications. This molecule has a unique chemical structure that makes it a useful tool in the field of biochemistry and physiology.

Mechanism Of Action

N,N-Dimethyl-1,3-dioxan-2-amine is a reactive molecule that can undergo various chemical reactions, including oxidation and reduction. This molecule can act as a powerful oxidant, which makes it a useful tool in organic synthesis and chemical biology.

Biochemical And Physiological Effects

N,N-Dimethyl-1,3-dioxan-2-amine has been shown to have various biochemical and physiological effects. This molecule has been shown to have potential as an anti-cancer agent, as it can induce cell death in cancer cells. Additionally, N,N-Dimethyl-1,3-dioxan-2-amine has been shown to have potential as an anti-inflammatory agent, as it can reduce inflammation in the body.

Advantages And Limitations For Lab Experiments

N,N-Dimethyl-1,3-dioxan-2-amine has several advantages for use in lab experiments. This molecule is stable under a wide range of conditions, which makes it a useful tool for various chemical reactions. Additionally, N,N-Dimethyl-1,3-dioxan-2-amine is relatively easy to synthesize, which makes it accessible to researchers.
However, N,N-Dimethyl-1,3-dioxan-2-amine also has some limitations for use in lab experiments. This molecule can be toxic in high concentrations, which requires careful handling. Additionally, N,N-Dimethyl-1,3-dioxan-2-amine can be difficult to purify, which can lead to impurities in the final product.

Future Directions

There are several future directions for research on N,N-Dimethyl-1,3-dioxan-2-amine. One potential area of research is the development of new synthetic methods for this molecule, which could make it more accessible to researchers. Additionally, further research is needed to understand the full range of biochemical and physiological effects of N,N-Dimethyl-1,3-dioxan-2-amine. Finally, N,N-Dimethyl-1,3-dioxan-2-amine could be used as a starting point for the development of novel compounds with potential therapeutic applications.

Synthesis Methods

N,N-Dimethyl-1,3-dioxan-2-amine can be synthesized through a multistep process starting with the reaction of 2,2-dimethoxypropane with sodium hydride, followed by the reaction with dimethylamine. The resulting product is then purified through column chromatography to obtain pure N,N-Dimethyl-1,3-dioxan-2-amine.

Scientific Research Applications

N,N-Dimethyl-1,3-dioxan-2-amine has been used in various scientific research applications, including the synthesis of novel compounds, drug discovery, and chemical biology. This molecule has been shown to have potential as a building block for the synthesis of other compounds, such as amino acids and peptides.

properties

CAS RN

19449-32-2

Product Name

N,N-Dimethyl-1,3-dioxan-2-amine

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

N,N-dimethyl-1,3-dioxan-2-amine

InChI

InChI=1S/C6H13NO2/c1-7(2)6-8-4-3-5-9-6/h6H,3-5H2,1-2H3

InChI Key

SSGCBTSVDLLNIP-UHFFFAOYSA-N

SMILES

CN(C)C1OCCCO1

Canonical SMILES

CN(C)C1OCCCO1

Other CAS RN

19449-32-2

Pictograms

Flammable

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.